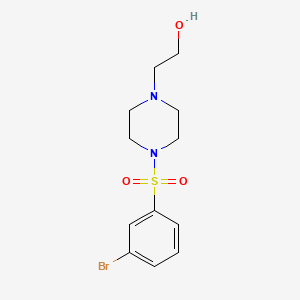
2-(4-((3-溴苯基)磺酰基)哌嗪-1-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H17BrN2O3S and a molecular weight of 349.24 g/mol . This compound features a piperazine ring substituted with a 3-bromophenylsulfonyl group and an ethanol group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry .
科学研究应用
2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
作用机制
Target of Action
Similar compounds have been studied for their interaction with various cellular targets, including tubulin and Leishmania major pteridine reductase 1 (LmPTR1) .
Mode of Action
It’s suggested that similar compounds may interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit tubulin polymerization , while others may bind to the active site of LmPTR1 .
Biochemical Pathways
Related compounds have been shown to affect various cellular processes, such as cell division and growth .
Result of Action
Similar compounds have been shown to have various biological activities, such as antifungal and cytotoxic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically proceeds under basic conditions, such as the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to facilitate the formation of the piperazine ring. The key step includes the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods . These methods allow for the production of large quantities of the compound with high purity and yield.
化学反应分析
Types of Reactions
2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with acetylcholinesterase inhibitory activity, used in the treatment of Alzheimer’s disease.
2-(4-Bromophenyl)thiazole: A compound with potential pharmacological activities, including anti-inflammatory and anticancer properties.
Uniqueness
2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to its specific combination of a piperazine ring, a bromophenylsulfonyl group, and an ethanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
IUPAC Name |
2-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c13-11-2-1-3-12(10-11)19(17,18)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTWAWHGHIMNMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{3-[methyl(methylsulfonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604111.png)
![N-{2-[(2-thienylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604112.png)
![N-{2-[(3,4-dimethoxybenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604113.png)
![N-{3-[(5-bromo-2-furoyl)(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604115.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604119.png)
![N-[2-(2-furoylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604120.png)
![N-[2-(2-naphthoylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604121.png)
![N-{2-[(2-pyrazinylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604122.png)
![N-{3-[(2-pyrazinylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604123.png)
![N-{3-[(1-benzofuran-2-ylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604126.png)
![N-[3-(isonicotinoylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604128.png)
![N-{3-[(2-pyridinylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604129.png)
![N-(3-{[(6-methyl-3-pyridinyl)carbonyl]amino}propyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B604130.png)
![N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B604133.png)
